5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Description
5-[(2-Chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is a synthetic amino acid derivative featuring dual protective groups. The molecule contains:
- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the N-terminus, a widely used temporary protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine .
- A (2-chlorophenyl)methoxycarbonyl group at the side chain, which introduces hydrophobicity and may influence solubility or steric interactions during peptide assembly.
- A pentanoic acid backbone, providing structural flexibility for integration into peptide chains.
This compound is structurally analogous to Fmoc-protected amino acids but distinguished by its unique 2-chlorophenyl substitution. Such modifications are often employed to tailor peptide stability, solubility, or bioactivity .
Properties
Molecular Formula |
C28H27ClN2O6 |
|---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C28H27ClN2O6/c29-24-13-6-1-8-18(24)16-36-27(34)30-15-7-14-25(26(32)33)31-28(35)37-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h1-6,8-13,23,25H,7,14-17H2,(H,30,34)(H,31,35)(H,32,33) |
InChI Key |
CVAOOYINJZPDDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation Protocol
| Step | Reagents/Conditions | Description | Notes |
|---|---|---|---|
| 1. Boc Deprotection | 1:1 trifluoroacetic acid (TFA)/dichloromethane (DCM), ambient temperature | Removes Boc group from δ-amino group | Reaction time: 30 min to 1 h; monitor completeness by LC-MS |
| 2. Introduction of 2-Cl-Z Group | 2-chlorobenzyloxycarbonyl chloride (2-Cl-Z-Cl), base (e.g., N,N-diisopropylethylamine, DIPEA), anhydrous DCM or dimethylformamide (DMF) | React free δ-amine with 2-Cl-Z-Cl to install 2-chlorophenylmethoxycarbonyl protection | Stoichiometry: 1.5 equiv 2-Cl-Z-Cl; reaction time: 4–6 h; inert atmosphere recommended |
| 3. Purification | Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 column, gradient elution (0.1% TFA in H₂O/acetonitrile) | Isolate pure product | Purity >98% confirmed by LC-MS (ESI+) |
Reaction Details and Mechanistic Considerations
- Boc Deprotection: The acid-labile Boc group is efficiently removed by TFA/DCM mixture at room temperature, liberating the δ-amino group without affecting the Fmoc group on the α-amino position.
- 2-Cl-Z Coupling: The δ-amino group reacts with 2-chlorobenzyloxycarbonyl chloride in the presence of a base to form a carbamate linkage. The 2-Cl-Z group is stable to TFA but can be removed under basic conditions (e.g., piperidine in DMF), allowing orthogonal protection.
- Purification: RP-HPLC is used to separate the desired product from unreacted starting materials and side products. LC-MS confirms molecular weight and purity.
Analytical Characterization
| Technique | Purpose | Key Observations |
|---|---|---|
| LC-MS (ESI+) | Molecular weight confirmation and purity | Molecular ion peak at m/z consistent with C28H27ClN2O6 (MW 523.0 g/mol); purity >98% |
| NMR Spectroscopy (¹H, ¹³C, HSQC) | Structural confirmation and differentiation of α- and δ-amino protections | δ-NH2 signals at ~6.8 ppm; α-NH at ~8.2 ppm; carbamate carbonyls observed |
| HPLC | Purity assessment and separation of isomers/byproducts | Sharp peak corresponding to target compound; resolution from impurities |
| Circular Dichroism (CD) | Secondary structure analysis in peptides containing the compound | Confirms preservation of peptide conformation when incorporated |
| MALDI-TOF/TOF MS | Sequence verification in peptides | Detects incomplete deprotection or side reactions by mass shifts |
Summary Table of Preparation Parameters
| Parameter | Condition/Value | Comments |
|---|---|---|
| Starting Material | Fmoc-Orn(Boc)-OH or equivalent | Commercially available or synthesized |
| Boc Deprotection | 1:1 TFA/DCM, room temp, 30–60 min | Efficient Boc removal without Fmoc cleavage |
| 2-Cl-Z Coupling Reagent | 2-chlorobenzyloxycarbonyl chloride, 1.5 equiv | High coupling efficiency |
| Base for Coupling | DIPEA, 2 equiv | Neutralizes HCl generated |
| Solvent | Anhydrous DCM or DMF | Ensures solubility and reaction control |
| Reaction Temperature | Ambient, optionally 0–4°C to reduce racemization | Low temp preferred for stereochemical integrity |
| Purification | RP-HPLC (C18), gradient 0.1% TFA in H₂O/ACN | Yields >98% purity |
| Characterization | LC-MS, NMR, HPLC, CD, MALDI-TOF/TOF | Confirms structure and purity |
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can act as a protective group for amino acids, allowing for selective reactions in peptide synthesis . The chlorophenyl group can participate in various substitution reactions, making the compound versatile in chemical modifications . The pathways involved often include nucleophilic attack and electrophilic substitution, depending on the reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid with structurally related Fmoc-amino acid derivatives, focusing on substituent effects, synthesis yields, and physical properties.
Key Observations:
Substituent Effects on Solubility :
- Hydrophilic groups (e.g., piperazine in 2e) improve aqueous solubility, whereas aromatic or bulky groups (e.g., benzyl in 2j, chlorophenyl in the target compound) enhance hydrophobicity .
- The 2-chlorophenyl group in the target compound likely reduces solubility in polar solvents, necessitating DMF or DCM for synthesis .
Synthetic Yields :
- Derivatives with piperazine or benzylpiperidine substituents (2e, 2j) exhibit high yields (85–93%), suggesting efficient coupling reactions under standard SPPS conditions . Data for the target compound’s synthesis are unavailable.
Optical Activity :
- All compounds in show negative optical rotations ([α]20D = -6.3 to -8.3), consistent with their (S)-configuration and high enantiomeric purity .
Functional Applications :
Biological Activity
5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pentanoic acid backbone, a methoxycarbonylamino group, and a 9H-fluoren-9-ylmethoxycarbonylamino group, which contribute to its unique biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 522.98 g/mol. The presence of the chlorophenyl group enhances its reactivity and potential for chemical modifications.
| Property | Value |
|---|---|
| Molecular Formula | C28H27ClN2O6 |
| Molecular Weight | 522.98 g/mol |
| IUPAC Name | 5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
| InChI Key | CVAOOYINJZPDDP-UHFFFAOYSA-N |
Synthesis
The synthesis of 5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid typically involves several key steps including the protection of amino groups using fluorenylmethoxycarbonyl (Fmoc) and subsequent coupling with chlorophenyl derivatives. A common synthetic route is illustrated below:
- Protection of Amino Groups : Use Fmoc to protect the amino groups.
- Coupling Reaction : React protected amino acids with chlorophenyl derivatives under controlled conditions.
- Deprotection : Remove Fmoc groups to yield the final product.
Biological Activity
The biological activity of this compound has been investigated in various studies, indicating its potential applications in therapeutic settings. Key areas of activity include:
Anti-cancer Properties
Research suggests that compounds similar to 5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid exhibit anti-cancer properties by inducing apoptosis in cancer cells through various signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR pathways .
The mechanism involves interaction with specific molecular targets, which may include:
- Cell Cycle Regulation : Influences cell cycle checkpoints leading to apoptosis.
- Signal Transduction Pathways : Modulates pathways involved in cell growth and survival.
Case Studies
- Case Study on Apoptosis Induction :
- Interaction with Enzymes :
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid?
- Methodological Answer : Synthesis requires sequential Fmoc (fluorenylmethoxycarbonyl) protection of amino groups. Critical parameters include:
- Temperature : Maintain 0–4°C during coupling reactions to minimize racemization .
- Solvent Choice : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility of Fmoc intermediates .
- Coupling Reagents : HOBt/DIC (hydroxybenzotriazole/diisopropylcarbodiimide) ensures efficient amide bond formation .
Q. Which analytical techniques are essential for characterizing this compound?
- Core Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR resolve structural ambiguities (e.g., Fmoc group integration at δ 7.2–7.8 ppm, chlorophenyl protons at δ 7.3–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~600–650 Da) and detects impurities .
Q. How should researchers handle stability and storage of this compound?
- Storage Conditions : Store at –20°C under inert gas (argon/nitrogen) to prevent Fmoc deprotection or hydrolysis of the carbamate group .
- Incompatibilities : Avoid strong acids/bases (risk of Fmoc cleavage) and oxidizing agents (potential side-chain degradation) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with bulky aromatic substituents (e.g., 2-chlorophenyl)?
- Steric Hindrance Mitigation :
- Use microwave-assisted synthesis (50–80°C, 10–30 min) to accelerate slow coupling steps .
- Replace HOBt with OxymaPure®/DIC, which reduces racemization in sterically hindered environments .
Q. What strategies resolve contradictory NMR data between similar Fmoc-protected compounds?
- Case Study : Conflicting δ 7.3–7.5 ppm signals (chlorophenyl vs. Fmoc protons):
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons .
- Isotopic Labeling : Synthesize a ¹³C-labeled analog to trace specific carbons in complex spectra .
Q. How does the 2-chlorophenyl substituent influence biological activity in peptide-based drug candidates?
- Structure-Activity Relationship (SAR) :
- Hydrophobicity : The chloro group enhances membrane permeability (logP increase by ~0.5 units) .
- Receptor Binding : Chlorine’s electron-withdrawing effect may stabilize π-π interactions with aromatic residues in target proteins (e.g., kinase active sites) .
- In Vitro Testing : Use SPR (Surface Plasmon Resonance) to quantify binding affinity (KD) against therapeutic targets .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
